tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane
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Overview
Description
tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclopenta[b]furan structure, followed by the introduction of the methoxy and trimethylsilyl groups. The final step involves the attachment of the tert-butyl and dimethylsilane groups under controlled conditions to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows for the study of biological interactions and the development of bioactive compounds.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl and trimethylsilyl-substituted molecules, such as:
- tert-Butyl((3aR,4R,6R,6aS)-6-(hydroxymethyl)-3-(pentan-3-yl)-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazol-4-yl)dimethylsilane
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
The uniqueness of tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C29H50O4Si2 |
---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
[(Z)-[(3aR,4R,6aS)-4-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentyl]-2-methoxy-2,3,3a,4,6,6a-hexahydrocyclopenta[b]furan-5-ylidene]methoxy]-trimethylsilane |
InChI |
InChI=1S/C29H50O4Si2/c1-29(2,3)35(8,9)33-24(16-15-22-13-11-10-12-14-22)17-18-25-23(21-31-34(5,6)7)19-27-26(25)20-28(30-4)32-27/h10-14,21,24-28H,15-20H2,1-9H3/b23-21-/t24-,25-,26+,27-,28?/m0/s1 |
InChI Key |
BGSMQOYEHFRSLV-WYALVHRVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC[C@@H]\1[C@H]2CC(O[C@H]2C/C1=C/O[Si](C)(C)C)OC)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCC1C2CC(OC2CC1=CO[Si](C)(C)C)OC)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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